1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-
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Overview
Description
2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-c]pyridine core, a pyrazine ring, and a methoxy group, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound with a pyridine core, used in similar research applications.
2-(Pyridin-2-yl)isopropyl amine: Known for its use in organic synthesis and medicinal chemistry.
2-Amino-3-(pyridin-2-yl)propionic acid: Utilized in biochemical studies and drug development.
Uniqueness
What sets 2-(4-Methoxy-7-(pyrazin-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid apart is its combination of a pyrrolo[2,3-c]pyridine core with a pyrazine ring and a methoxy group. This unique structure provides distinct chemical properties and biological activities, making it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C14H10N4O4 |
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Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C14H10N4O4/c1-22-9-6-18-11(8-5-15-2-3-16-8)12-10(9)7(4-17-12)13(19)14(20)21/h2-6,17H,1H3,(H,20,21) |
InChI Key |
ZBBXYWGCFWNWST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)O)C3=NC=CN=C3 |
Origin of Product |
United States |
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